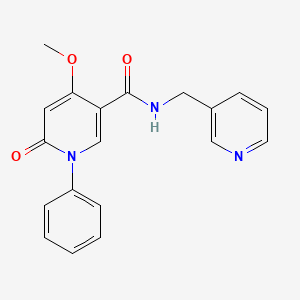

4-methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-25-17-10-18(23)22(15-7-3-2-4-8-15)13-16(17)19(24)21-12-14-6-5-9-20-11-14/h2-11,13H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAUBHMXPVDCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the condensation of appropriate precursors, such as a substituted pyridine derivative and a phenyl-containing compound, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving reactors and continuous flow processes to ensure consistency and efficiency. The choice of reagents, temperature, and pressure would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxylic acid.

Reduction: 4-Methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide reduced to a piperidine derivative.

Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

Industry: Its unique properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs occur at positions R1 (aryl/alkyl groups), R2 (N-substituents), and R4 (carboxamide-linked groups). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

Structure-Activity Relationships (SAR)

- R1 Substitution : indicates bromo or chloro substituents at R1 enhance activity (Br ≈ Cl > I > H > F), but the target compound’s phenyl group at R1 diverges from this trend. Phenyl groups may confer π-π stacking interactions, balancing lipophilicity and aromaticity .

- R4 Modifications : Chlorobenzoyl residues (e.g., Cl-benzoyl) at R4 show superior activity over methoxybenzoyl (). The target compound’s 4-methoxyphenyl group at R4 may reduce potency compared to chlorinated analogs but improve metabolic stability .

Physicochemical Properties

- Molecular Weight : The target compound (~361.4 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol), similar to analogs in Table 1.

Biological Activity

4-Methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 335.4 g/mol. The compound features a dihydropyridine core which is crucial for its biological activity.

Antitumor Activity

Research has demonstrated that compounds similar to 4-methoxy-6-oxo derivatives exhibit robust antitumor effects. For instance, in xenograft models, certain derivatives have shown significant inhibition of tumor growth. A study reported that compounds with structural similarities to 4-methoxy-6-oxo derivatives had IC50 values ranging from 0.36 µM to 1.8 µM against various cancer cell lines, indicating potent cytotoxicity .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 0.36 | HeLa |

| Compound B | 1.46 | HCT116 |

| Compound C | 0.87 | A375 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through its effect on cytokine production in vitro. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Xenograft Model Study : In a study involving Karpas-422 xenograft models, the compound was administered at a dosage of 160 mg/kg BID, resulting in significant tumor growth inhibition compared to control groups .

- Cytokine Release Inhibition : Another study focused on macrophage cell lines showed that treatment with the compound significantly reduced TNF-alpha levels by approximately 70%, indicating strong anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.